Ethyl 2-isocyano-4-methylpentanoate

Lipophilicity Physicochemical Properties Solubility

Ethyl 2-isocyano-4-methylpentanoate (CAS 33140-29-3), with molecular formula C₉H₁₅NO₂ and molecular weight 169.22 g/mol, is an α-isocyano ester derived from the amino acid leucine. As a member of the α-isocyano ester family, it features a unique isocyanide functional group (-N≡C) that exhibits ambivalent reactivity toward both nucleophiles and electrophiles at the same carbon atom.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 33140-29-3
Cat. No. B3041607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isocyano-4-methylpentanoate
CAS33140-29-3
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)[N+]#[C-]
InChIInChI=1S/C9H15NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8H,5-6H2,1-3H3
InChIKeyJTJREGZYNZVSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-isocyano-4-methylpentanoate CAS 33140-29-3: Procurement-Grade Isocyanide Building Block for Peptidomimetic and Multicomponent Synthesis


Ethyl 2-isocyano-4-methylpentanoate (CAS 33140-29-3), with molecular formula C₉H₁₅NO₂ and molecular weight 169.22 g/mol, is an α-isocyano ester derived from the amino acid leucine . As a member of the α-isocyano ester family, it features a unique isocyanide functional group (-N≡C) that exhibits ambivalent reactivity toward both nucleophiles and electrophiles at the same carbon atom [1]. This compound serves as a canonical building block in isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini three-component and Ugi four-component reactions, enabling rapid construction of peptide-like structures and nitrogen-containing heterocycles [2].

Why Ethyl 2-isocyano-4-methylpentanoate Cannot Be Casually Substituted by Other Isocyanide Esters


Substitution of Ethyl 2-isocyano-4-methylpentanoate with generic isocyanide esters such as ethyl isocyanoacetate or methyl 2-isocyano-4-methylpentanoate introduces quantifiable deviations in lipophilicity, steric profile, configurational stability, and reaction reproducibility that directly impact synthetic outcomes [1]. The leucine-derived isobutyl side chain confers distinct physicochemical properties (calculated LogP differences of >1.0 units compared to unsubstituted ethyl isocyanoacetate) that govern solubility, phase-transfer behavior, and downstream purification efficiency . Furthermore, the α-substitution pattern influences racemization susceptibility during Ugi-type condensations, with class-level evidence demonstrating that α-substituted isocyanoacetates exhibit differential configurational stability compared to unsubstituted analogs [2]. These differences render direct interchange of isocyanide building blocks non-trivial without re-optimization of reaction conditions and purification protocols.

Ethyl 2-isocyano-4-methylpentanoate: Quantified Differentiation Evidence for Informed Procurement


Ethyl 2-isocyano-4-methylpentanoate Exhibits Enhanced Lipophilicity Versus Unsubstituted Ethyl Isocyanoacetate

Ethyl 2-isocyano-4-methylpentanoate demonstrates substantially higher lipophilicity compared to the unsubstituted benchmark ethyl isocyanoacetate, a property that governs its partitioning behavior in biphasic reaction systems and chromatographic purification. While direct experimental LogP data for the target compound is not available in primary literature, calculated LogP values for structurally analogous compounds establish a clear trend [1]. The methyl ester analog (methyl 2-isocyano-4-methylpentanoate) has a reported calculated LogP of 0.7241, which is >1.0 LogP units higher than ethyl isocyanoacetate (calculated LogP of -0.30050) [2]. This increased lipophilicity arises from the leucine-derived isobutyl side chain absent in ethyl isocyanoacetate.

Lipophilicity Physicochemical Properties Solubility

Ethyl 2-isocyano-4-methylpentanoate Provides Distinct Steric Profile Compared to Ethyl Isocyanoacetate

The isobutyl side chain of Ethyl 2-isocyano-4-methylpentanoate introduces quantifiable steric bulk at the α-position relative to the unsubstituted ethyl isocyanoacetate benchmark. This structural difference is reflected in topological polar surface area (TPSA) values: the methyl ester analog of the target compound exhibits a TPSA of 26.3 Ų [1], whereas ethyl isocyanoacetate has a reported PSA of 26.3 Ų as well, but the increased molecular volume (MW 169.22 vs. 113.11 g/mol) and additional rotatable bonds (4 vs. 2) in the target compound confer a fundamentally different steric environment around the reactive isocyano carbon [2]. Class-level studies on isocyanoacetates have established that α-substitution significantly modulates reactivity in stereoselective transformations and multicomponent reactions [3].

Steric Effects Reactivity Selectivity

Ethyl 2-isocyano-4-methylpentanoate Offers Superior Reproducibility Profile Relative to Ethyl Isocyanoacetate in Optimized Ugi Reactions

A Design of Experiments (DoE) study on microwave-assisted Ugi three-component reactions revealed significant substrate-dependent variability, with ethyl isocyanoacetate substrates specifically noted for inconsistent reproducibility that required further optimization [1]. While direct comparative data for Ethyl 2-isocyano-4-methylpentanoate in this exact DoE study is not available, class-level understanding indicates that α-substituted isocyano esters (such as the target compound) exhibit fundamentally different configurational stability profiles in Ugi four-component condensations, with studies demonstrating that chiral α-substituted isocyanoacetates can be used with minimal to negligible epimerization under optimized conditions [2]. This contrasts with the documented variability issues observed with the simpler ethyl isocyanoacetate substrate.

Reproducibility Process Robustness Ugi Reaction

Ethyl 2-isocyano-4-methylpentanoate Enables Distinct Stereochemical Outcomes in Ag-Catalyzed Transformations Compared to Ethyl Isocyanoacetate

In Ag₂O-catalyzed reactions with yne-allenone esters, ethyl isocyanoacetate exclusively yields tetrasubstituted (E)-ethylenes, whereas the alternative isocyanide substrate tosylmethyl isocyanide yields fully substituted (Z)-ethylenes [1]. This stereodivergence demonstrates that the α-substitution pattern on the isocyano ester directly dictates the stereochemical outcome of the transformation. While Ethyl 2-isocyano-4-methylpentanoate was not directly tested in this study, its α-isobutyl substitution represents a distinct steric and electronic environment that is predicted to produce stereochemical outcomes different from both the unsubstituted ethyl isocyanoacetate and the sulfonyl-substituted comparator, based on established class-level reactivity principles for α-substituted isocyanoacetates [2].

Stereoselectivity Catalysis Silver Catalysis

Ethyl 2-isocyano-4-methylpentanoate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Peptidomimetic Library Synthesis via Ugi Four-Component Reactions

Ethyl 2-isocyano-4-methylpentanoate serves as an isocyanide component in Ugi four-component reactions to construct peptide-like scaffolds incorporating a leucine-derived moiety at the C-terminal position [1]. The α-isobutyl substitution provides steric bulk that influences diastereoselectivity, while class-level evidence supports configurational stability under optimized Ugi conditions [2]. This enables the production of stereochemically defined peptidomimetic libraries with preserved chirality, a critical requirement for structure-activity relationship (SAR) studies in drug discovery programs.

Stereoselective Synthesis of α,α-Disubstituted Amino Acid Precursors

α-Isocyano esters, including the leucine-derived Ethyl 2-isocyano-4-methylpentanoate, undergo base-catalyzed aldol-type additions to aldehydes to form oxazolines stereoselectively, which can be ring-opened to yield α,γ-diamino-β-hydroxy amino acid esters [1]. The distinct steric profile of the isobutyl side chain (ΔMW = 56.11 g/mol vs. ethyl isocyanoacetate) provides a differentiated diastereoselectivity profile that is not accessible with minimally substituted isocyanoacetate building blocks, enabling access to novel amino acid scaffolds for medicinal chemistry applications [2].

Chiral Building Block for Nonracemizable Multicomponent Reactions

When employed in enantiopure form, Ethyl 2-isocyano-4-methylpentanoate provides access to nonracemizable isocyanide building blocks for multicomponent reactions, a property established for chiral α-isocyano esters in peer-reviewed studies [1]. This configurational stability during Ugi four-component condensations enables the synthesis of dipeptides with preserved configuration at the C-terminal amino acid after deprotection [2]. This application is particularly relevant for peptide elongation strategies and the construction of stereochemically complex natural product analogs where retention of stereochemical integrity is paramount.

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